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Compound of Interest

Compound Name: 6-Bromo-4-methyinicotinaldehyde

Cat. No.: B582066

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of 6-Bromo-4-
methylnicotinaldehyde (CAS 926294-07-7), a versatile bifunctional building block in organic
synthesis. Its unique structure, featuring both a reactive aldehyde group and a bromine atom
on the pyridine ring, allows for a wide array of chemical transformations, making it a valuable
precursor for the synthesis of complex molecules in medicinal chemistry and materials science.

[1]

Core Reactivity Profile

6-Bromo-4-methylnicotinaldehyde possesses two primary sites of reactivity: the aldehyde
functional group and the carbon-bromine bond at the 6-position of the pyridine ring. The
electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the
electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. The
bromine atom, in turn, serves as a versatile handle for various palladium-catalyzed cross-
coupling reactions.

Reactions at the Aldehyde Group

The aldehyde functionality of 6-Bromo-4-methylnicotinaldehyde undergoes a variety of
transformations typical of aromatic aldehydes.

Oxidation to Carboxylic Acid
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The aldehyde can be readily oxidized to the corresponding 6-bromo-4-methylnicotinic acid.
This transformation is a common and high-yielding reaction in organic synthesis. A variety of
oxidizing agents can be employed for this purpose.

Reduction to Primary Alcohol

The aldehyde group is readily reduced to a primary alcohol, yielding (6-bromo-4-methylpyridin-
3-yl)methanol. This can be achieved using various reducing agents.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
These reactions typically proceed through a tetrahedral intermediate.

¢ Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of
secondary alcohols upon acidic workup.

o Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.
The reaction with a phosphorus ylide provides a route to vinyl-substituted pyridines.

Reactions at the Carbon-Bromine Bond

The bromine atom at the 6-position is a key site for molecular diversification, primarily through
palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the pyridine ring and
various aryl or vinyl groups by reacting with boronic acids or their esters in the presence of a
palladium catalyst and a base.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the
pyridine ring and a terminal alkyne, leading to the synthesis of 6-alkynyl-4-
methylnicotinaldehyde derivatives. This reaction is typically catalyzed by a palladium complex
and a copper(l) co-catalyst.
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Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of
carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary
amines at the 6-position of the pyridine ring.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for reactions of 6-Bromo-4-
methylnicotinaldehyde in the public domain, the following table provides representative yields
for analogous reactions on similar substrates. These values should be considered as illustrative
examples.

Reagent/Catal Substrate Typical Yield

Reaction Type Reference
yst System Scope (%)
Suzuki-Miyaura Pd(PPhs)a, ] ]
) Arylboronic acids  70-95 General Protocol
Coupling K2COs
Sonogashira PdClz(PPhs)z, )
i Terminal alkynes  65-90 General Protocol
Coupling Cul, EtsN
Buchwald- Primary &
) Pdz(dba)s,
Hartwig Secondary 60-90 General Protocol
o BINAP, NaOtBu ,
Amination Amines
] Aryl/Alkyl
Grignard i Aldehydes/Keton
_ Magnesium 50-85 General Protocol
Reaction ] es
Bromide
o ) Phosphonium Aldehydes/Keton
Wittig Reaction _ 60-90 General Protocol
Ylides es

Experimental Protocols

Note: The following protocols are provided as a guide. Optimization of reaction conditions may

be necessary for specific substrates and scales.
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Protocol 1: Nucleophilic Aromatic Substitution (Specific

Example)
This protocol is based on a procedure described in patent WO2024121753A1.[2]

Reaction: Synthesis of 4-methyl-6-((2-(4-methylpiperazin-1-yl)ethoxy)methyl)nicotinaldehyde

« Reagents:

o

6-Bromo-4-methylnicotinaldehyde (500 mg, 2.50 mmol)

o

2-(4-methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol)

[¢]

Cesium Carbonate (Cs2C0Os) (1629 mg, 5.00 mmol)

[¢]

1,4-Dioxane (20 mL)
e Procedure:

o To a solution of 6-bromo-4-methylnicotinaldehyde (500 mg, 2.50 mmol) and 2-(4-
methylpiperazin-1-yl)ethan-1-ol (433 mg, 3.00 mmol) in 1,4-dioxane (20 mL) at 20 °C
under a nitrogen atmosphere, add cesium carbonate (1629 mg, 5.00 mmol).

o Stir the resulting mixture at 100 °C for 18 hours.
o Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
o Upon completion, cool the reaction mixture to room temperature.

o Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain
the crude product.

o Purify the crude product by a suitable method (e.g., column chromatography).

Protocol 2: Suzuki-Miyaura Coupling (General Protocol)

¢ Reagents:

o 6-Bromo-4-methylnicotinaldehyde (1.0 equiv)
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[e]

Arylboronic acid (1.2 equiv)

o

Pd(PPhs)4 (0.05 equiv)

[¢]

K2COs (2.0 equiv)

[¢]

1,4-Dioxane/Water (4:1 mixture)

e Procedure:

o In a round-bottom flask, combine 6-Bromo-4-methylnicotinaldehyde, the arylboronic
acid, and K2CO:s.

o Add the 1,4-dioxane/water solvent mixture.

o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20
minutes.

o Add the Pd(PPhs)a catalyst.

o Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer with water and brine, then dry over anhydrous Na2SOa.

o Concentrate the organic layer under reduced pressure and purify the residue by column
chromatography.

Protocol 3: Sonogashira Coupling (General Protocol)

e Reagents:
o 6-Bromo-4-methylnicotinaldehyde (1.0 equiv)
o Terminal alkyne (1.2 equiv)

o PdCI2(PPhs)2 (0.03 equiv)
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o Cul (0.05 equiv)
o Triethylamine (EtsN) (2.0 equiv)

o Anhydrous THF or DMF

e Procedure:

o To a dried Schlenk flask under an inert atmosphere, add 6-Bromo-4-
methylnicotinaldehyde, PdCl>(PPhs)z, and Cul.

o Add the anhydrous solvent and triethylamine.

o Add the terminal alkyne dropwise.

o Stir the reaction at room temperature or heat to 50-70 °C until completion.
o Quench the reaction with saturated agueous NH4Cl solution.

o Extract the mixture with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with water and brine, dry over anhydrous MgSQOa, and
concentrate.

[¢]

Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (General
Protocol)

e Reagents:
o 6-Bromo-4-methylnicotinaldehyde (1.0 equiv)
o Amine (1.2 equiv)
o Pdz(dba)s (0.02 equiv)

o BINAP (0.04 equiv)
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o Sodium tert-butoxide (NaOtBu) (1.4 equiv)

o Anhydrous Toluene or Dioxane

e Procedure:

o In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pdz(dba)s, BINAP,
and NaOtBu.

o Add 6-Bromo-4-methylnicotinaldehyde and the amine.

o Add the anhydrous solvent.

o Seal the tube and heat the reaction mixture to 80-110 °C.

o After the reaction is complete, cool to room temperature.

o Dilute with an organic solvent and filter through a pad of Celite.

o Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways for the key cross-coupling
reactions of 6-Bromo-4-methylnicotinaldehyde.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
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Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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